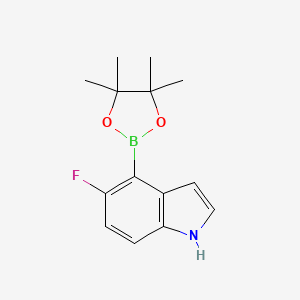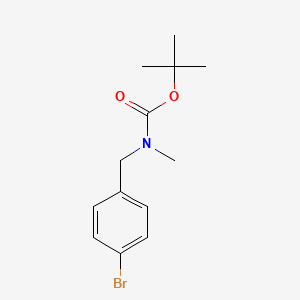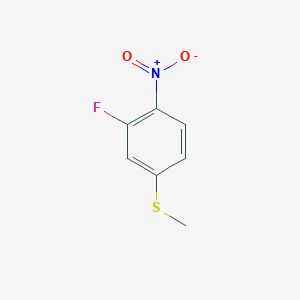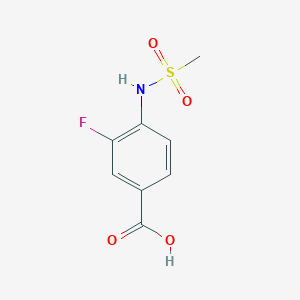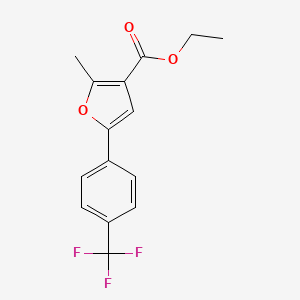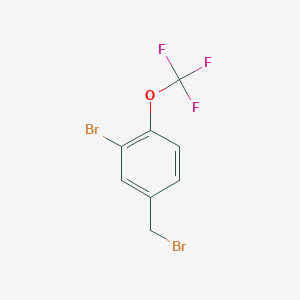
5-溴噻唑-4-甲酰胺
描述
5-Bromothiazole-4-carboxamide is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
科学研究应用
5-Bromothiazole-4-carboxamide has a wide range of applications in scientific research:
作用机制
Target of Action
5-Bromothiazole-4-carboxamide is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
It is known that thiazole derivatives can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Biochemical Pathways
It is known that thiazole derivatives can affect various biochemical pathways due to their diverse biological activities
Result of Action
It is known that thiazole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .
生化分析
Biochemical Properties
5-Bromothiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, 5-Bromothiazole-4-carboxamide has been observed to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 5-Bromothiazole-4-carboxamide on cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 5-Bromothiazole-4-carboxamide can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter gene expression patterns, resulting in the upregulation or downregulation of genes involved in cell proliferation and survival . These cellular effects make 5-Bromothiazole-4-carboxamide a promising candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 5-Bromothiazole-4-carboxamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . By binding to these targets, the compound can inhibit or activate their function, leading to downstream effects on cellular processes. For instance, 5-Bromothiazole-4-carboxamide has been shown to inhibit enzyme activity by occupying the enzyme’s active site, thereby preventing substrate binding and catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromothiazole-4-carboxamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation . In in vitro and in vivo studies, 5-Bromothiazole-4-carboxamide has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
Studies on the dosage effects of 5-Bromothiazole-4-carboxamide in animal models have revealed important insights into its therapeutic potential and toxicity. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activity, without significant adverse effects . At higher doses, 5-Bromothiazole-4-carboxamide can induce toxicity, leading to adverse effects on organ function and overall health . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
5-Bromothiazole-4-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the key pathways includes its role in the inhibition of microbial enzymes, which disrupts the metabolic processes essential for microbial growth and survival . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism . These interactions underscore the compound’s potential as a therapeutic agent targeting metabolic pathways in disease-causing organisms.
Transport and Distribution
The transport and distribution of 5-Bromothiazole-4-carboxamide within cells and tissues are critical for its biological activity . The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 5-Bromothiazole-4-carboxamide within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these factors is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-Bromothiazole-4-carboxamide plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and influence gene expression . Alternatively, it can accumulate in the cytoplasm to modulate enzyme activity and cellular metabolism . The precise subcellular localization of 5-Bromothiazole-4-carboxamide is determined by its chemical properties and interactions with cellular machinery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiazole-4-carboxamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromothiazole. This intermediate can then be converted to 5-Bromothiazole-4-carboxamide through an amide formation reaction using reagents like ammonia or amines under controlled conditions .
Industrial Production Methods: Industrial production of 5-Bromothiazole-4-carboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
化学反应分析
Types of Reactions: 5-Bromothiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted thiazole derivatives, while oxidation and reduction can lead to thiazole oxides or reduced thiazole compounds .
相似化合物的比较
Thiazole-4-carboxamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chlorothiazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
2-Aminothiazole: Another thiazole derivative with distinct applications and properties.
Uniqueness: 5-Bromothiazole-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and other applications .
属性
IUPAC Name |
5-bromo-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-3-2(4(6)8)7-1-9-3/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQDJCIKCSPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
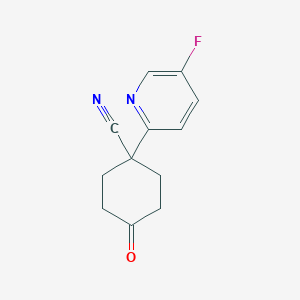
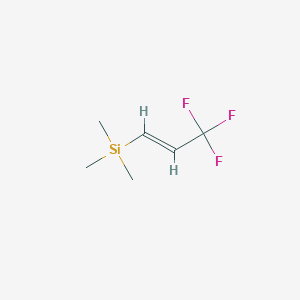
![{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol](/img/structure/B1444376.png)


